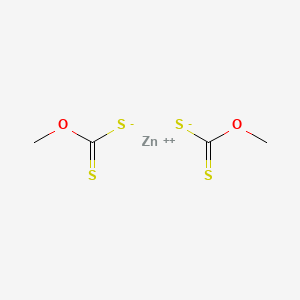
Zinc O,O'-dimethyl bis(dithiocarbonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc O,O’-dimethyl bis[dithiocarbonate] is a chemical compound with the molecular formula C4H6O2S4Zn. It is commonly used in various industrial applications, particularly in the rubber and polymer industries as a vulcanization accelerator. This compound is also known for its role as a chelating agent in organic synthesis and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc O,O’-dimethyl bis[dithiocarbonate] typically involves the reaction of carbon disulfide with methanol in the presence of a base to form O,O’-dimethyl dithiocarbonate. This intermediate is then reacted with zinc salts, such as zinc chloride or zinc sulfate, to yield the final product .
Industrial Production Methods
In industrial settings, the production of Zinc O,O’-dimethyl bis[dithiocarbonate] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc O,O’-dimethyl bis[dithiocarbonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol or dithiocarbonate forms.
Substitution: It can participate in substitution reactions where the dithiocarbonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields of chemistry and industry .
Wissenschaftliche Forschungsanwendungen
Zinc O,O’-dimethyl bis[dithiocarbonate] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism by which Zinc O,O’-dimethyl bis[dithiocarbonate] exerts its effects involves its ability to form stable complexes with metal ions. This chelating action is crucial in its role as a vulcanization accelerator and in various chemical reactions. The molecular targets include metal ions such as zinc, which it binds to, forming stable complexes that facilitate various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc diethyldithiocarbamate: Another zinc-based compound used as a vulcanization accelerator.
Zinc dibutyldithiocarbamate: Similar in function but with different alkyl groups.
Zinc dimethyldithiocarbamate: Shares similar properties but differs in its specific chemical structure.
Uniqueness
Zinc O,O’-dimethyl bis[dithiocarbonate] is unique due to its specific molecular structure, which provides distinct chelating properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in industrial and research applications .
Eigenschaften
CAS-Nummer |
16079-37-1 |
|---|---|
Molekularformel |
C4H6O2S4Zn |
Molekulargewicht |
279.7 g/mol |
IUPAC-Name |
zinc;methoxymethanedithioate |
InChI |
InChI=1S/2C2H4OS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
KGOSNXIBMGHQBR-UHFFFAOYSA-L |
Kanonische SMILES |
COC(=S)[S-].COC(=S)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


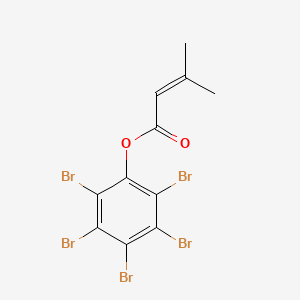

![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
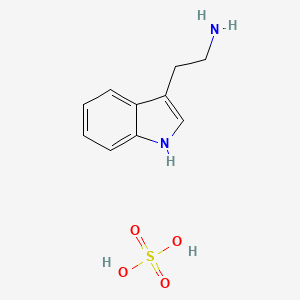
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
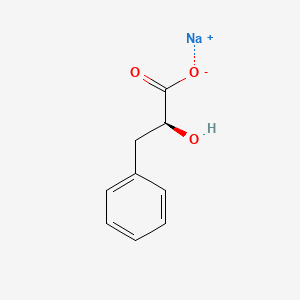
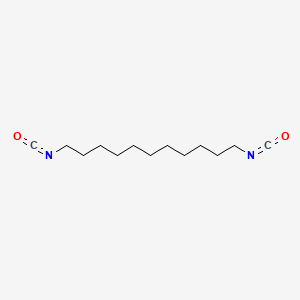
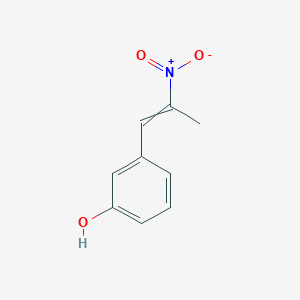


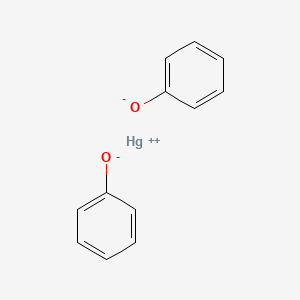
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
